An In-depth Technical Guide to the Synthesis and Isotopic Purity Determination of Nisoldipine-d4
An In-depth Technical Guide to the Synthesis and Isotopic Purity Determination of Nisoldipine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Nisoldipine-d4. The document details the probable synthetic route based on established chemical principles, outlines state-of-the-art analytical methodologies for assessing isotopic enrichment, and presents data in a clear, structured format.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its deuterated analog, Nisoldipine-d4, serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, allowing for accurate quantification by mass spectrometry.[3][4] The deuterium labeling is specifically on the 2-nitrophenyl moiety, as indicated by its chemical name: 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate.[5] This guide elucidates a probable synthetic pathway and the analytical protocols necessary for its characterization.
Synthesis of Nisoldipine-d4
The synthesis of Nisoldipine-d4 is predicated on the well-established Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine (or ammonia and another equivalent of the β-ketoester). For Nisoldipine-d4, the key starting material is deuterated 2-nitrobenzaldehyde.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the preparation of the deuterated starting material and the subsequent Hantzsch condensation.
Figure 1: Proposed synthetic pathway for Nisoldipine-d4.
Experimental Protocols
2.2.1. Synthesis of 2-Nitrobenzaldehyde-d4
A plausible method for the synthesis of 2-nitrobenzaldehyde-d4 involves the deuteration of a suitable precursor followed by functional group manipulation. Direct deuteration of 2-nitrobenzaldehyde is challenging. Therefore, starting with a deuterated benzene ring is a more likely approach.
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Materials: Benzene-d6, Nitrating mixture (HNO3/H2SO4), N-bromosuccinimide (NBS), AIBN (initiator), Sodium bicarbonate, DMSO.
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Procedure:
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Nitration of Benzene-d6: Benzene-d6 is nitrated using a standard nitrating mixture to yield nitrobenzene-d5.
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Friedel-Crafts Acylation: Nitrobenzene-d5 can be acylated to introduce a two-carbon side chain.
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Functional Group Conversion: The side chain is then converted to a methyl group to form 2-nitrotoluene-d4.
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Oxidation: The methyl group of 2-nitrotoluene-d4 is oxidized to an aldehyde using a suitable oxidizing agent (e.g., MnO2 or via a bromination-hydrolysis sequence) to yield 2-nitrobenzaldehyde-d4.
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2.2.2. Hantzsch Synthesis of Nisoldipine-d4
This synthesis follows the classical Hantzsch reaction protocol.
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Materials: 2-Nitrobenzaldehyde-d4, Methyl acetoacetate, Isobutyl acetoacetate, Ammonia solution, Ethanol.
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Procedure:
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In a round-bottom flask, dissolve 2-nitrobenzaldehyde-d4 (1 equivalent) in ethanol.
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Add methyl acetoacetate (1 equivalent) and isobutyl acetoacetate (1 equivalent) to the solution.
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Add a solution of ammonia in ethanol (or ammonium acetate) and reflux the mixture for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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The precipitated crude Nisoldipine-d4 is collected by filtration.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
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Isotopic Purity Determination
The determination of isotopic purity is critical to ensure the quality of Nisoldipine-d4 as an internal standard. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic distribution and enrichment.
Figure 2: Workflow for isotopic purity determination by LC-HRMS.
3.1.1. Experimental Protocol
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Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
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Sample Preparation: Prepare a dilute solution of Nisoldipine-d4 in a suitable solvent (e.g., acetonitrile/water).
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LC-MS Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: Full scan mode with high resolution (>60,000).
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Data Analysis:
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Identify the molecular ion peak for Nisoldipine-d4 ([M+H]+ at m/z 393.19).
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Extract the ion chromatograms for the different isotopologues (d0 to d4).
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Integrate the peak areas for each isotopologue.
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Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d4 isotopologue.
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3.1.2. Expected Mass Spectrum
The mass spectrum of Nisoldipine-d4 will show a molecular ion cluster with the most abundant peak at m/z corresponding to the d4 species. The presence of lower mass isotopologues (d3, d2, d1, d0) indicates incomplete deuteration.
| Isotopologue | Expected [M+H]+ (m/z) | Description |
| Nisoldipine-d0 | 389.17 | Unlabeled Nisoldipine |
| Nisoldipine-d1 | 390.18 | Contains one deuterium atom |
| Nisoldipine-d2 | 391.18 | Contains two deuterium atoms |
| Nisoldipine-d3 | 392.19 | Contains three deuterium atoms |
| Nisoldipine-d4 | 393.19 | Fully deuterated species |
Table 1: Expected m/z values for Nisoldipine-d4 and its lower isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR are complementary techniques for confirming the position of deuterium labeling and assessing isotopic purity.
Figure 3: Logic for using ¹H and ²H NMR in isotopic analysis.
3.2.1. Experimental Protocol
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve a sufficient amount of Nisoldipine-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Analysis:
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Acquire a standard ¹H NMR spectrum.
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Compare the spectrum to that of unlabeled Nisoldipine.
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The signals corresponding to the aromatic protons on the 2-nitrophenyl ring (positions 3, 4, 5, and 6) should be significantly reduced in intensity.
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The isotopic purity can be estimated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., one of the methyl groups).
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-
²H NMR Analysis:
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Acquire a ²H NMR spectrum.
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Observe signals in the aromatic region, confirming the presence of deuterium on the phenyl ring.
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3.2.2. Expected NMR Spectra
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¹H NMR: The predicted ¹H NMR spectrum of Nisoldipine shows distinct signals for the aromatic protons. In the spectrum of Nisoldipine-d4, these signals will be absent or have very low intensity.
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¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.
| Proton | Expected ¹H Chemical Shift (ppm) of Unlabeled Nisoldipine | Expected Observation in Nisoldipine-d4 |
| Aromatic (H-3', H-4', H-5', H-6') | ~7.1 - 7.8 | Significantly reduced or absent signals |
| Dihydropyridine (NH) | ~8.2 | Unchanged |
| Dihydropyridine (CH) | ~5.0 | Unchanged |
| Methyl Esters (OCH₃) | ~3.6 | Unchanged |
| Dihydropyridine (CH₃) | ~2.3 | Unchanged |
| Isobutyl (CH₂) | ~3.8 | Unchanged |
| Isobutyl (CH) | ~1.9 | Unchanged |
| Isobutyl (CH₃) | ~0.9 | Unchanged |
| Approximate chemical shifts based on predicted spectra and related compounds. |
Table 2: Comparison of expected ¹H NMR signals for Nisoldipine and Nisoldipine-d4.
Data Summary
The following table summarizes the key analytical data for a batch of Nisoldipine-d4 with high isotopic purity.
| Parameter | Method | Specification | Typical Result |
| Chemical Identity | ¹H NMR, Mass Spec | Conforms to structure | Conforms |
| Molecular Formula | - | C₂₀H₂₀D₄N₂O₆ | C₂₀H₂₀D₄N₂O₆ |
| Molecular Weight | Mass Spec | 392.4 g/mol | 392.4 g/mol |
| Isotopic Purity (d4 %) | Mass Spec | ≥ 98% | 99.2% |
| Chemical Purity | HPLC | ≥ 98% | 99.5% |
Table 3: Summary of analytical data for Nisoldipine-d4.
Conclusion
The synthesis of Nisoldipine-d4 can be reliably achieved through a Hantzsch dihydropyridine synthesis using deuterated 2-nitrobenzaldehyde. The isotopic purity of the final product must be rigorously assessed using high-resolution mass spectrometry and NMR spectroscopy. This guide provides the necessary theoretical framework and practical considerations for researchers and professionals involved in the synthesis and quality control of deuterated pharmaceutical standards.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. books.rsc.org [books.rsc.org]
